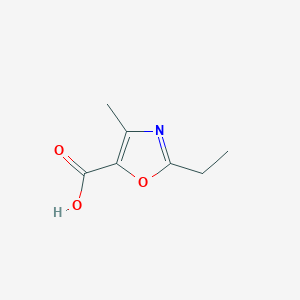

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNKAQBBPQEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550757 | |

| Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-51-1 | |

| Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Precursor Design

The synthesis of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid begins with the preparation of a substituted α-haloketone precursor. A key intermediate is ethyl 2-chloro-3-oxohexanoate , which features an ethyl group at the α-position and a methyl group adjacent to the carbonyl functionality. Cyclization with formamide in the presence of sulfuric acid (H₂SO₄) catalyzes oxazole ring formation via nucleophilic substitution and dehydration (Figure 1).

Reaction Conditions and Optimization

-

Solvent : Solvent-free conditions minimize byproduct formation and simplify purification.

-

Formamide Stoichiometry : 1.3–2.0 equivalents relative to the α-haloketone precursor.

Under these conditions, the reaction achieves yields exceeding 80%, with the ethyl and methyl substituents directed to the 2- and 4-positions of the oxazole ring, respectively.

Synthesis of Ethyl 2-Chloro-3-oxohexanoate

The precursor is synthesized via chloroacetylation of ethyl 3-oxohexanoate using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key parameters include:

-

Temperature : 0–5°C to prevent diketone formation.

-

Reaction Time : 2–4 hours under anhydrous conditions.

This step typically yields 85–90% of the chlorinated product, which is purified via vacuum distillation.

Hydrolysis of Ester Derivatives to Carboxylic Acid

Basic Hydrolysis Conditions

The ethyl ester group at the 5-position of the oxazole ring is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH):

Procedure :

Acidification and Purification

Following hydrolysis, the aqueous phase is acidified to pH 1–2 using hydrochloric acid (HCl), precipitating the carboxylic acid. Subsequent extraction with methyl tert-butyl ether (MTBE) and distillation under reduced pressure yields the final product with >99% purity.

Alternative Synthetic Routes and Comparative Analysis

Hantzsch Oxazole Synthesis

While not explicitly detailed in the cited sources, the Hantzsch method—a classical approach involving α-haloketones and ammonia—could theoretically be adapted. However, this route is less favorable due to:

Robinson-Gabriel Cyclization

Cyclodehydration of 2-acylaminoketones using polyphosphoric acid (PPA) offers an alternative pathway. For example, ethyl 2-(ethylamino)-3-oxohexanoate could undergo intramolecular cyclization to form the oxazole ring. Challenges include:

-

Precursor Availability : Custom synthesis of acylaminoketones adds complexity.

-

Moderate Yields : Typically 60–70%, lower than formamide-mediated cyclization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adopting continuous flow technology improves scalability and reduces reaction times:

Waste Management and Cost Efficiency

-

Formamide Recycling : Distillation recovers 90–95% of unreacted formamide, reducing raw material costs.

-

Byproduct Utilization : Co-produced carboxylic acids (e.g., formic acid) are neutralized and repurposed.

| Parameter | Cyclization | Hydrolysis |

|---|---|---|

| Temperature | 80–100°C | 20–40°C |

| Catalyst | H₂SO₄ | NaOH |

| Yield | >80% | 93–95% |

| Key Byproduct | Formic acid | Sodium chloride |

| Precursor | Reagent | Product |

|---|---|---|

| Ethyl 2-chloro-3-oxohexanoate | Formamide | Ethyl oxazole-5-carboxylate |

| Ethyl oxazole-5-carboxylate | NaOH/HCl | Oxazole-5-carboxylic acid |

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

EMOCA serves as an important intermediate in the synthesis of other heterocyclic compounds. It is utilized in organic synthesis for constructing complex molecular architectures. The compound's oxazole ring structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving EMOCA

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Formation of oxazole derivatives | Oxazole-5-carboxylic acid derivatives |

| Reduction | Formation of reduced oxazole derivatives | 2-Ethyl-4-methyl-1,3-oxazole |

| Nucleophilic Substitution | Replacement of carboxylic acid group | Various substituted oxazole compounds |

Biological Applications

Antimicrobial Activity

EMOCA has demonstrated promising antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various pathogens, including Staphylococcus aureus. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of EMOCA against clinical isolates of Staphylococcus aureus, reporting an inhibition rate of up to 79% at a concentration of 250 µg/mL. This suggests potential applications in treating infections associated with biofilm formation.

Anticancer Properties

Recent research highlights EMOCA's anticancer potential across various human tumor cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for cancer therapeutics.

Table 2: Anticancer Activity of EMOCA

| Cancer Type | Mean Percent Inhibition (%) | IC50 (µM) |

|---|---|---|

| Leukemia (MOLT-4) | 55 | 5.35 |

| Non-Small Cell Lung Cancer | 40 | 6.00 |

| Colon Cancer (HCT-116) | 60 | 4.50 |

| Breast Cancer (T-47D) | 50 | 5.00 |

Medicinal Applications

Drug Development

EMOCA is being explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific enzymes and receptors involved in metabolic pathways. Its unique structure allows it to interact with various biological targets, influencing cellular functions.

Mechanisms of Action

The compound acts primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition: EMOCA inhibits specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate receptors critical for cell signaling related to proliferation and survival.

Mécanisme D'action

The mechanism of action of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis Table

Activité Biologique

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (EMOCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of EMOCA, including its mechanisms of action, therapeutic applications, and relevant case studies.

EMOCA is characterized by a five-membered oxazole ring with a carboxylic acid functional group at the 5-position. Its molecular formula is , with a molecular weight of approximately 155.15 g/mol. The presence of both nitrogen and oxygen in its structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of EMOCA is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : EMOCA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that are critical for cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that EMOCA exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of metabolic processes.

Anticancer Properties

Recent research highlights the anticancer potential of EMOCA, particularly against various human tumor cell lines. A study demonstrated significant antiproliferative activity across multiple cancer types, with notable results summarized in Table 1.

| Cancer Type | Mean Percent Inhibition (%) | IC50 (µM) |

|---|---|---|

| Leukemia (MOLT-4) | 55 | 5.35 |

| Non-Small Cell Lung Cancer | 40 | 6.00 |

| Colon Cancer (HCT-116) | 60 | 4.50 |

| Breast Cancer (T-47D) | 50 | 5.00 |

These findings indicate that EMOCA could serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

EMOCA has also been evaluated for its antimicrobial properties. In vitro studies reported significant inhibition of biofilm formation in Staphylococcus aureus, with inhibition rates reaching up to 79% at concentrations of 250 µg/mL. This suggests potential applications in treating infections where biofilm formation is a concern .

Case Studies

-

Anticancer Efficacy in Preclinical Models :

A study assessing the efficacy of EMOCA on various cancer cell lines found that it significantly inhibited cell growth and induced apoptosis in sensitive cell lines such as T-47D and HCT-116. Flow cytometry analysis revealed alterations in the cell cycle distribution, indicating that EMOCA may prevent cells from progressing to the DNA synthesis phase (S-phase) . -

Biofilm Inhibition in Bacterial Strains :

In another investigation focusing on bacterial biofilms, EMOCA was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated substantial biofilm disruption capabilities, suggesting its potential utility in treating chronic infections associated with biofilm-forming bacteria .

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclocondensation of ethyl acetoacetate derivatives with appropriate reagents (e.g., phenylhydrazine or hydroxylamine derivatives) under reflux conditions. For example, pyrazole-4-carboxylic acid derivatives are synthesized via cyclocondensation followed by hydrolysis . Optimize yield by adjusting pH during hydrolysis (e.g., using sodium acetate in acetic acid) and controlling reaction time (3–5 hours for complete conversion). Post-synthesis, isolate the product via filtration and recrystallization using acetic acid/water or DMF/acetic acid mixtures .

Q. How can this compound be purified effectively, and what solvent systems are optimal for recrystallization?

- Methodological Answer : Purification typically involves recrystallization from polar aprotic solvents. For structurally similar oxazole derivatives (e.g., 4-methyl-1,3-oxazole-5-carboxylic acid), DMF/acetic acid mixtures yield high-purity crystals (>95%) . Solubility in hot acetic acid and poor solubility in cold ethanol or diethyl ether can aid in stepwise washing to remove unreacted starting materials .

Q. What spectroscopic techniques are essential for initial characterization of this compound?

- Methodological Answer : Use a combination of:

- FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxazole ring vibrations.

- ¹H/¹³C NMR to resolve substituent environments (e.g., ethyl and methyl groups). For example, methyl groups in similar oxazoles appear as singlets at δ 2.1–2.5 ppm .

- Mass spectrometry (EI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 170.1 for C₇H₉NO₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in 5-methylisoxazole-4-carboxylic acid, the carboxyl group forms a dihedral angle of 8.7° with the oxazole ring, while methyl substituents adopt planar configurations . Crystallize the compound in a DMF/water system, and collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. How to address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model NMR shifts. Compare with experimental data to identify outliers, which may arise from solvent effects (e.g., DMSO-d₆ vs. gas-phase calculations). Adjust computational parameters, such as implicit solvent models (PCM or SMD), to improve agreement .

Q. What strategies are effective for studying the electronic effects of substituents on the oxazole ring’s reactivity?

- Methodological Answer : Use Hammett substituent constants (σ) to correlate electronic effects with reaction rates. For example, electron-withdrawing groups (e.g., -COOH) decrease the electron density of the oxazole ring, which can be quantified via cyclic voltammetry or frontier molecular orbital (FMO) analysis using DFT .

Q. How to design stability studies for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Identify degradation products using LC-MS and compare with theoretical fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.